Pregabalin Impurity 12
CAS No.:
Cat. No.: VC16528385
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | methyl N-[4-methyl-2-[2-oxo-2-(1-phenylethylamino)ethyl]pentyl]carbamate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21) |
| Standard InChI Key | IFWKLUPDGNLYIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Properties
Pregabalin Impurity 12 is systematically named Methyl N-[(2S)-4-methyl-2-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]pentyl]carbamate. Its structure comprises a carbamate group linked to a branched pentyl chain, a ketone-functionalized ethyl group, and a phenylethylamine moiety. The compound’s stereochemistry is critical, as the (S)-configuration at both chiral centers influences its biological activity and interaction with enzymatic systems .
Table 1: Key Molecular Properties of Pregabalin Impurity 12
| Property | Value |
|---|---|
| CAS Number | 930280-44-7 |
| Molecular Formula | |
| Molecular Weight | 320.43 g/mol |
| Synonyms | Methyl ((S)-4-Methyl-2-[2-oxo-2-[[(S)-1-phenylethyl]amino]ethyl]pentyl]carbamate |
| Melting Point | Not reported |
| Solubility | Limited data; soluble in organic solvents (e.g., methanol, acetonitrile) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the impurity’s structure. The -NMR spectrum exhibits signals for the methyl groups at δ 0.85–0.95 ppm, the phenylethyl aromatic protons at δ 7.2–7.4 ppm, and the carbamate carbonyl at δ 170–175 ppm in -NMR . High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 320.43, consistent with the molecular formula .
Synthesis and Isolation Strategies
Synthetic Pathways
Pregabalin Impurity 12 is synthesized via a multi-step process involving:
-
Condensation: Reaction of (S)-1-phenylethylamine with a ketone intermediate to form the imine linkage.
-
Carbamate Formation: Treatment with methyl chloroformate to introduce the carbamate group .
-
Purification: Chromatographic techniques to isolate the impurity from reaction byproducts .
A study by Sripathi et al. (2010) highlights the formation of similar pregabalin impurities through unintended esterification and amidation during synthesis .
Preparative HPLC
Using a reversed-phase C18 column and an acetonitrile-water gradient, Pregabalin Impurity 12 is isolated with 98.86% purity. The method achieves a resolution factor () > 2.0 between the impurity and pregabalin, enabling a 65% recovery rate .
Flash Chromatography
Flash chromatography on RP C18 cartridges reduces run time and increases sample loading capacity (up to 400 mg per injection). This method yields 75% recovery with comparable purity (98.85%) .
Table 2: Comparison of Isolation Techniques
| Parameter | Preparative HPLC | Flash Chromatography |
|---|---|---|
| Purity | 98.86% | 98.85% |
| Recovery Rate | 65% | 75% |
| Maximum Load | 50 mg | 400 mg |
| Run Time | 30 min | 15 min |
Analytical Profiling and Detection
High-Performance Liquid Chromatography (HPLC)
A gradient HPLC method with UV detection at 210 nm is employed for quantification. The impurity elutes at a retention time () of 12.3 min, distinct from pregabalin () .
Mass Spectrometric Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the impurity’s identity via molecular ion [M+H] at m/z 321.44 and characteristic fragment ions at m/z 178.1 (phenylethylamine) and m/z 144.1 (carbamate) .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Eye Damage | H318 | Rinse eyes immediately with water |
| Reproductive Toxicity | H361 | Use in well-ventilated areas |
| Organ Toxicity | H373 | Limit exposure duration |
| Supplier | Location | Purity Offered |
|---|---|---|
| ANHUI WITOP BIOTECH | China | >98% |
| BOC Sciences | USA | >95% |
| LGC Science | China | >97% |
Regulatory Compliance
The impurity is monitored under ICH Q3A guidelines, which mandate a reporting threshold of 0.10% in drug substances. Pharmacopeial standards (e.g., USP, Ph. Eur.) require validated methods for its quantification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume